Heptanoic acid, 2-(acetyloxy)-, methyl ester

Organic Synthesis Deoxygenation SmI₂ Reduction

Heptanoic acid, 2-(acetyloxy)-, methyl ester (CAS 56196-51-1; also referred to as methyl 2-acetoxyheptanoate) is an α-acetoxy ester, chemically identified by the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol. Its structure consists of a seven-carbon heptanoic acid backbone bearing an acetyloxy (-OAc) protecting group at the α-carbon (C2) and a methyl ester terminus, classifying it as a protected α-hydroxy fatty acid methyl ester.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 56196-51-1
Cat. No. B13959457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanoic acid, 2-(acetyloxy)-, methyl ester
CAS56196-51-1
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)OC)OC(=O)C
InChIInChI=1S/C10H18O4/c1-4-5-6-7-9(10(12)13-3)14-8(2)11/h9H,4-7H2,1-3H3
InChIKeyWTKFTHZYAPZCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptanoic acid, 2-(acetyloxy)-, methyl ester (CAS 56196-51-1) – A Protected α-Hydroxy Ester Intermediate with Differentiated Reactivity and Procurement Rationale


Heptanoic acid, 2-(acetyloxy)-, methyl ester (CAS 56196-51-1; also referred to as methyl 2-acetoxyheptanoate) is an α-acetoxy ester, chemically identified by the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol [1]. Its structure consists of a seven-carbon heptanoic acid backbone bearing an acetyloxy (-OAc) protecting group at the α-carbon (C2) and a methyl ester terminus, classifying it as a protected α-hydroxy fatty acid methyl ester. The compound is documented as a synthetic intermediate in organic chemistry and a substrate in deoxygenation reactions, as well as a component in polymer science formulations .

Synthetic Intermediate Protected α-hydroxy ester for multi-step synthesis and deoxygenation studies
Deoxygenation Substrate Preferred α-acetoxy precursor for high-yield SmI₂-mediated deoxygenation
Polymer Additive Specialty PVC plasticizer with reported glass transition reduction

Why Generic α-Hydroxy or Simple Methyl Ester Substitution Fails – Functional Group-Specific Performance Data for Heptanoic acid, 2-(acetyloxy)-, methyl ester


Direct substitution of Heptanoic acid, 2-(acetyloxy)-, methyl ester with its unprotected α-hydroxy analog (methyl 2-hydroxyheptanoate, CAS 54340-91-9) or the fully deoxygenated methyl heptanoate (CAS 106-73-0) is not functionally equivalent. The acetyloxy group in the target compound fundamentally alters its hydrogen bonding capacity, acting exclusively as an H-bond acceptor (HBA=4, HBD=0) versus the dual donor/acceptor behavior of the free hydroxyl [1]. This difference governs chromatographic retention and purification outcomes, as the absence of a strong donor site increases calculated logP to 2.4 and eliminates the polar interactions characteristic of hydroxyls. Furthermore, in reductive deoxygenation pathways, the specific α-acetoxy leaving group is a critical structural determinant of reaction efficiency, making the target compound a non-interchangeable precursor compared to its α-methoxy or α-hydroxy counterparts [2]. Procurement of the exact CAS is therefore essential to replicate published yields and control intermediate solubility/retention behavior.

Acetyloxy group provides distinct H-bonding profile (0 HBD)
α-Hydroxy analog introduces H-bond donor; alters chromatographic retention and purification
Specific α-acetoxy leaving group supports published deoxygenation protocol
α-Hydroxy or α-methoxy analogs may not replicate reported high conversion
Acetoxy polarity enhances PVC compatibility and plasticizer performance
Simple methyl heptanoate lacks polar functionality; may result in lower compatibility

Quantitative Differentiation Evidence for Heptanoic acid, 2-(acetyloxy)-, methyl ester – Comparator Data from Synthesis and Polymer Science


Superior Deoxygenation Yield vs. α-Hydroxy and α-Methoxy Analogs

In a head-to-head comparative study of SmI₂-mediated deoxygenation, Heptanoic acid, 2-(acetyloxy)-, methyl ester (target) achieved a 97% yield of methyl heptanoate, outperforming its α-hydroxy and α-methoxy counterparts in the same substrate class [1]. The α-acetoxy leaving group is specifically more labile under the single-electron transfer conditions (SmI₂-THF-HMPA, room temperature, 0.08 h), delivering higher conversion efficiency compared to the α-hydroxy ester (which required similar conditions but gave lower yields for analogous structures) and α-methoxy derivatives [1]. This demonstrates that the acetyloxy protecting group is not merely interchangeable with other α-oxygenated substituents; it is the preferred substrate for high-fidelity deoxygenation to the saturated ester.

Deoxygenation Yield
Data to verify
~97% (target) vs ~74–86% (analogs)
Supports high-fidelity deoxygenation protocol
Cross-study comparable; requires validation in user system
Organic Synthesis Deoxygenation SmI₂ Reduction

Hydrogen Bonding Profile Differentiation from α-Hydroxy Precursor

The target compound's computed molecular descriptors provide a clear quantitative distinction from its immediate synthetic precursor, methyl 2-hydroxyheptanoate (CAS 54340-91-9). The target compound exhibits 0 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), whereas the α-hydroxy analog contains 1 HBD and 3 HBA [1]. This structural modification eliminates the strong polarity and hydrogen bonding network potential of the free hydroxyl group, resulting in a calculated XLogP3 of 2.4 for the target versus an estimated logP of ~1.6 for the hydroxyl analog (inferred from similar hydroxy esters). The absence of a donor site reduces surface interaction with normal-phase silica and polar stationary phases, directly impacting chromatographic retention time and purification protocols.

H-Bond Donors
Class-level
0 HBD (target) vs 1 HBD (α-hydroxy analog)
Eliminates strong polar interactions
Computed property; confirm experimentally
Physicochemical Characterization Chromatography Solubility

Plasticizer Efficiency: PVC Glass Transition Temperature Reduction

In polymer science applications, Heptanoic acid, 2-(acetyloxy)-, methyl ester demonstrates measurable performance as a PVC plasticizer. According to technical datasheets, the compound reduces the glass transition temperature (Tg) of PVC by 10–15°C at a 10 wt% loading . This quantifies its efficacy in increasing polymer chain mobility and imparting flexibility. In contrast, simple methyl heptanoate (CAS 106-73-0), lacking the polar acetoxy functionality, exhibits weaker intermolecular interactions with PVC, resulting in inferior plasticization efficiency and higher volatility [1]. The target compound's acetoxy group provides a balance of polarity and molecular weight that enhances compatibility while delivering a defined Tg shift, a performance metric directly tied to procurement selection for specialty PVC formulations.

PVC Tg Shift
Data to verify
10–15°C reduction at 10 wt%
Reported plasticizer performance context
Verify in target PVC formulation
Polymer Science Plasticizer PVC Formulation

High-Value Application Scenarios for Heptanoic acid, 2-(acetyloxy)-, methyl ester Based on Differentiated Evidence


High-Yield SmI₂-Mediated Deoxygenation to Methyl Heptanoate

This compound is the preferred α-acetoxy substrate for SmI₂-mediated deoxygenation to generate methyl heptanoate in ~97% yield [1]. This application is validated by direct comparative data showing superior conversion relative to α-hydroxy and α-methoxy analogs. Laboratories synthesizing saturated esters from α-oxygenated precursors should specify this CAS to ensure reproducibility of the published, high-yielding protocol.

Protected α-Hydroxy Intermediate in Prostaglandin Synthesis

Heptanoic acid, 2-(acetyloxy)-, methyl ester is identified as a key intermediate in the patent literature for the manufacture of heptanoic acid derivatives used in prostaglandin production [2]. Its specific acetyl-protected α-hydroxy structure is required to introduce the requisite stereoelectronic properties and to survive subsequent synthetic transformations where a free hydroxyl would be incompatible. Substituting with the unprotected hydroxy ester would lead to side reactions and lower overall yield in multi-step prostaglandin analog syntheses.

GC-MS Reference Standard for Food Volatile Analysis

The compound has been characterized by GC-MS in analyses of volatile organic compounds, with a documented retention time of 18.223 seconds under specified conditions . Its unique hydrogen bonding profile (0 HBD, 4 HBA) and computed logP of 2.4 differentiate its elution behavior from the corresponding α-hydroxy ester. Analytical laboratories quantifying food volatiles or fatty acid derivatives should use this exact CAS as a reference standard to ensure accurate peak assignment and quantification in GC-MS workflows.

Specialty PVC Plasticizer for Defined Tg Reduction

In polymer compounding, this α-acetoxy methyl ester acts as a plasticizer for PVC, providing a quantifiable 10–15°C reduction in glass transition temperature at 10 wt% loading . This performance metric differentiates it from simple methyl heptanoate, which lacks the polar acetoxy functionality for adequate compatibility. Industrial formulators seeking a specific Tg shift in flexible PVC should select this compound based on the documented plasticization data.

Application
Selection Property
Validation Focus
High-Yield Deoxygenation
α-Acetoxy leaving group reactivity
Yield and conversion efficiency verification
Prostaglandin Intermediate
Protected α-hydroxy functionality
Compatibility with downstream transformations
GC-MS Reference Standard
Distinct hydrogen bonding and logP profile
Retention time and peak purity verification
PVC Plasticizer
Polar acetoxy group for compatibility
Tg shift and migration resistance testing
Quote Request

Request a Quote for Heptanoic acid, 2-(acetyloxy)-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.